molecular formula C17H22N4O B14873911 3-(cyclohexylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

3-(cyclohexylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B14873911
M. Wt: 298.4 g/mol
InChI Key: WCEJESOJICLWDL-UHFFFAOYSA-N
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Description

3-(cyclohexylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with cyclohexylamino and 4-methylbenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclohexylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 4-methylbenzyl chloride to form an intermediate, which is then cyclized with cyanuric chloride to yield the desired triazine compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(cyclohexylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace one of the substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted triazine derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

3-(cyclohexylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(cyclohexylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(cyclohexylamino)-1,2,4-triazin-5(4H)-one: Lacks the 4-methylbenzyl group, leading to different chemical and biological properties.

    6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one: Lacks the cyclohexylamino group, affecting its reactivity and applications.

Uniqueness

3-(cyclohexylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is unique due to the presence of both cyclohexylamino and 4-methylbenzyl groups, which confer specific chemical reactivity and potential biological activity. This combination of substituents makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C17H22N4O

Molecular Weight

298.4 g/mol

IUPAC Name

3-(cyclohexylamino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C17H22N4O/c1-12-7-9-13(10-8-12)11-15-16(22)19-17(21-20-15)18-14-5-3-2-4-6-14/h7-10,14H,2-6,11H2,1H3,(H2,18,19,21,22)

InChI Key

WCEJESOJICLWDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3CCCCC3

Origin of Product

United States

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